A Predictive Spectroscopic and Structural Elucidation Guide to 5-Heptyl-1H-imidazole
A Predictive Spectroscopic and Structural Elucidation Guide to 5-Heptyl-1H-imidazole
Introduction
5-Heptyl-1H-imidazole is a heterocyclic organic compound that belongs to the extensive family of imidazole derivatives. This class of molecules is of significant interest to researchers in medicinal chemistry and materials science due to the imidazole ring's prevalence in biologically active compounds and its utility as a versatile chemical scaffold.[1] A precise understanding of the molecular structure is paramount for any application, and this is achieved through a combination of spectroscopic techniques.
This technical guide provides an in-depth, predictive analysis of the spectroscopic data for 5-Heptyl-1H-imidazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific molecule, this document will serve as a comprehensive, theory-grounded guide for its characterization. The predictions herein are based on established principles and data from structurally related alkyl-substituted imidazoles.
Molecular Structure and Tautomerism
5-Heptyl-1H-imidazole consists of a five-membered aromatic ring containing two nitrogen atoms, with a seven-carbon alkyl chain (heptyl group) attached to the C5 position. A key feature of N-unsubstituted imidazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This results in a dynamic equilibrium between the 4- and 5-substituted isomers. For 5-Heptyl-1H-imidazole, this means it is in equilibrium with 4-Heptyl-1H-imidazole. In most spectroscopic analyses, especially NMR in common solvents, this exchange is rapid, leading to an averaged spectrum where the C4 and C5 positions are chemically equivalent.
Caption: Tautomeric equilibrium of 5-Heptyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Heptyl-1H-imidazole is expected to show distinct signals for the protons on the imidazole ring and the heptyl chain. The chemical shifts of the imidazole protons are influenced by the aromatic nature of the ring and the presence of the two nitrogen atoms.[3]
Table 1: Predicted ¹H NMR Data for 5-Heptyl-1H-imidazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.5 - 7.7 | Singlet | 1H |
| H-4 | ~6.8 - 7.0 | Singlet | 1H |
| N-H | ~10 - 13 | Broad Singlet | 1H |
| -CH₂- (α to imidazole) | ~2.5 - 2.7 | Triplet | 2H |
| -CH₂- (β to imidazole) | ~1.5 - 1.7 | Quintet | 2H |
| -(CH₂)₄- | ~1.2 - 1.4 | Multiplet | 8H |
| -CH₃ | ~0.8 - 0.9 | Triplet | 3H |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.
Interpretation:
-
H-2 Proton: The proton at the C2 position is typically the most downfield of the ring protons due to its position between two nitrogen atoms.[4]
-
H-4 Proton: The proton at the C4 position will appear as a singlet due to the rapid tautomeric exchange averaging its environment with the C5 position.
-
N-H Proton: The N-H proton of the imidazole ring is expected to be a broad signal at a very downfield chemical shift, a characteristic feature of N-H protons in aromatic heterocyclic systems.[5]
-
Heptyl Chain Protons: The protons of the heptyl group will show characteristic aliphatic signals. The methylene group alpha to the imidazole ring will be the most downfield of the alkyl protons. The terminal methyl group will appear as a triplet around 0.9 ppm.
Caption: Key proton environments in 5-Heptyl-1H-imidazole.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 5-Heptyl-1H-imidazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~135 - 137 |
| C-4/C-5 | ~120 - 130 (averaged) |
| C-α (Heptyl) | ~28 - 32 |
| C-β (Heptyl) | ~30 - 32 |
| C-γ, δ, ε, ζ (Heptyl) | ~22 - 30 |
| C-η (Heptyl, -CH₃) | ~14 |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.
Interpretation:
-
Imidazole Carbons: The carbons of the imidazole ring will appear in the aromatic region of the spectrum. C2 is typically the most downfield. Due to tautomerism, the C4 and C5 carbons are expected to show a single, averaged signal.
-
Heptyl Chain Carbons: The carbons of the heptyl chain will appear in the aliphatic region. The terminal methyl carbon will be the most upfield signal at around 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 5-Heptyl-1H-imidazole
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3300 | Broad, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |
| C=C Stretch (imidazole ring) | 1450 - 1550 | Medium-Strong |
Interpretation:
-
A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, indicative of hydrogen bonding.[6]
-
Strong bands in the 2850-2960 cm⁻¹ region will be due to the C-H stretching of the heptyl group.
-
The C=N and C=C stretching vibrations of the imidazole ring will appear in the 1450-1650 cm⁻¹ region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Heptyl-1H-imidazole (C₁₀H₁₈N₂), the molecular weight is approximately 166.26 g/mol .[8]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 166.
-
Fragmentation Pattern: The most likely fragmentation pathway would involve the cleavage of the C-C bond beta to the imidazole ring (benzylic-like cleavage), leading to a stable, resonance-stabilized cation. Another common fragmentation would be the loss of alkyl fragments from the heptyl chain.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a compound such as 5-Heptyl-1H-imidazole.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[10]
FTIR Spectroscopy Protocol
-
Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid or liquid sample is placed directly on the ATR crystal.[5]
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: General workflow for synthesis and spectroscopic characterization.[5]
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of 5-Heptyl-1H-imidazole. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a powerful and complementary set of tools for the unambiguous structural confirmation of this and similar molecules. While experimental data is not currently available in public databases, the principles outlined here provide a solid foundation for researchers to interpret their own data upon synthesis and characterization of this compound. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring scientific rigor and reproducibility.
References
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[No Author]. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. Retrieved from [Link]
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[No Author]. (n.d.). IR Spectra of the 2,4,5-triphenyl-1H-imidazoles ligand and complex.... ResearchGate. Retrieved from [Link]
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[No Author]. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar. Retrieved from [Link]
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